![molecular formula C28H30N4O8S B2751743 N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide CAS No. 688060-26-6](/img/structure/B2751743.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide is a useful research compound. Its molecular formula is C28H30N4O8S and its molecular weight is 582.63. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the compound’s potential as an anticancer agent. Specifically, an amuvatinib derivative, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (referred to as “compound 6”), demonstrated efficacy in tumor cells experiencing glucose starvation . Glucose-starved tumor cells rely heavily on mitochondria, and compound 6 was found to inhibit mitochondrial membrane potential, making it a promising candidate for treating glucose-starved tumors.
- Compound 6 and its derivatives exhibit good selectivity between cancer cells and normal cells, with IC50 values greater than 30 μM . This selectivity is crucial for developing targeted therapies that spare healthy tissues while effectively combating cancer.
- Although not directly related to the compound itself, a study involving C-geranylated chalcones from a different source (stems of Angelica keiskei) highlighted superoxide-scavenging activity . While this specific compound differs, it underscores the importance of antioxidant properties in cancer research.
- While not explicitly studied for analgesic purposes, understanding the compound’s effects on cellular pathways could indirectly contribute to pain management research. Many analgesics target inflammation-related pathways, and insights from compounds like this may inform future drug development .
Anticancer Activity
Selective Toxicity
Superoxide Scavenging Activity
Analgesic Research
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O8S/c33-25(29-12-17-5-6-21-22(9-17)38-15-37-21)4-1-7-32-27(35)19-10-23-24(40-16-39-23)11-20(19)31-28(32)41-14-26(34)30-13-18-3-2-8-36-18/h5-6,9-11,18H,1-4,7-8,12-16H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWHPIBGXXTPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.